(R)-4-Carboxy-3-hydroxyphenylglycine

Description

IUPAC Nomenclature and Molecular Formula

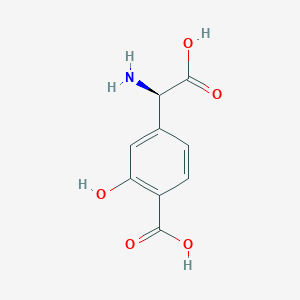

The systematic IUPAC name for this compound is 4-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid . This nomenclature reflects the compound’s benzene ring substituted with hydroxyl (-OH), carboxylic acid (-COOH), and aminocarboxymethyl (-CH(NH2)COOH) groups. Its molecular formula, C9H9NO5 , corresponds to a molecular weight of 211.17 g/mol . The compound’s structural backbone consists of a salicylic acid derivative modified by an α-amino carboxylic acid side chain at the para position relative to the hydroxyl group.

Key identifiers include:

These identifiers ensure precise differentiation from related isomers and analogs.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality originates from the α-carbon in the aminocarboxymethyl side chain, which adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules. This stereocenter is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with protein targets. The (R)-enantiomer’s absolute configuration is confirmed via its InChIKey (GXZSAQLJWLCLOX-SSDOTTSWSA-N), which encodes stereochemical details in its hashed representation.

The SMILES notation (C1=CC(=C(C=C1C@HN)O)C(=O)O) explicitly denotes the R-configuration using the @ symbol. Computational models, such as those generated by PubChem’s OEChem toolkit, further validate this spatial arrangement.

Crystallographic Data and Three-Dimensional Conformational Studies

While explicit crystallographic parameters (e.g., unit cell dimensions or space group) are not publicly available, PubChem provides 3D conformer models derived from quantum mechanical calculations. These models predict a planar benzene ring with substituents adopting equatorial orientations to minimize steric strain. The carboxylic acid groups engage in intramolecular hydrogen bonding with the hydroxyl and amino groups, stabilizing the molecule’s conformation.

The compound’s polar surface area (120.85 Ų) and logP value (0.875) suggest moderate hydrophilicity, consistent with its multiple ionizable groups. These properties influence its solubility and intermolecular interactions in aqueous environments.

Comparative Analysis with Racemic (RS)-4-Carboxy-3-hydroxyphenylglycine

The racemic mixture, (RS)-4-Carboxy-3-hydroxyphenylglycine (CAS 134052-66-7), comprises equal proportions of R- and S-enantiomers. Key distinctions include:

The racemic form’s SMILES notation (C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O) lacks stereochemical descriptors, reflecting its non-chiral nature. Spectroscopic techniques such as circular dichroism (CD) or chiral HPLC are required to resolve enantiomers in the mixture.

Properties

CAS No. |

133991-31-8 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

4-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 |

InChI Key |

GXZSAQLJWLCLOX-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)O)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliaries and Resolution

One of the primary approaches to prepare this compound involves enantioselective synthesis using chiral auxiliaries, such as those developed by Evans et al. This method starts from appropriately protected hydroxyphenylacetic acid derivatives, which undergo stereoselective transformations to yield the desired (R)-enantiomer with high optical purity (typically >97% ee). The absolute configuration is assigned by inference from the chiral auxiliaries and confirmed by chiral HPLC and optical rotation measurements.

Resolution of Racemic Mixtures by Crystallization of Sulfate Salts

Another established method is the resolution of racemic DL-4-hydroxyphenylglycine by selective crystallization of the D-(-) and L-(+) sulfate salts. This process involves:

- Dissolving DL-4-hydroxyphenylglycine in a solvent mixture containing an organic solvent, sulfuric acid, and water at elevated temperature (40–100 °C).

- Cooling the solution and adding seed crystals of the desired enantiomer’s sulfate salt to induce crystallization.

- Filtering and isolating the crystallized enantiomeric sulfate salt.

- Recovering the other enantiomer from the mother liquor by repeating the process with the opposite seed crystals.

- Hydrolysis of the sulfate salts to obtain the free amino acid enantiomers.

This method allows for the separation of enantiomers with high optical purity and is scalable for industrial production.

Synthesis via Bucherer-Berg Reaction and Strecker-Type Reactions

Phenylglycine derivatives, including hydroxyphenylglycines, can be synthesized from substituted acetophenones or benzaldehydes through:

- The Bucherer-Berg reaction: conversion of acetophenones to hydantoins, followed by hydrolysis to yield phenylglycines.

- The Strecker reaction: synthesis of aminonitriles from substituted benzaldehydes, followed by hydrolysis to amino acids.

These methods typically produce racemic mixtures, which then require resolution or enantioselective synthesis steps to obtain the (R)-enantiomer.

Esterification and Crystallization of Hydroxyphenylglycine Esters

For synthetic applications, this compound esters are prepared by acid-catalyzed esterification (e.g., with methanol and sulfuric acid) under reflux conditions. The ester is then crystallized from the reaction mixture by controlled cooling and neutralization with base to maintain pH and promote crystallization of the enantiomerically enriched ester.

This process is important for producing intermediates used in β-lactam antibiotic synthesis and can yield esters with enantiomeric excess above 99.5%.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Steps | Enantiomeric Purity | Scale | Notes |

|---|---|---|---|---|---|

| Enantioselective synthesis (Evans method) | Protected hydroxyphenylacetic acid derivatives | Chiral auxiliary-mediated stereoselective synthesis, ion-exchange purification | >97% ee | Laboratory to pilot scale | High stereoselectivity, requires chiral auxiliaries |

| Resolution by sulfate salt crystallization | Racemic DL-4-hydroxyphenylglycine | Dissolution in solvent + H2SO4, cooling, seed crystal addition, filtration | High (up to >99%) | Industrial scale | Scalable, classical resolution method |

| Bucherer-Berg and Strecker reactions | Substituted acetophenones or benzaldehydes | Hydantoin or aminonitrile intermediates, hydrolysis | Racemic (requires resolution) | Laboratory scale | Useful for diverse derivatives |

| Esterification and crystallization | (R)-4-hydroxyphenylglycine | Acid-catalyzed esterification, crystallization by pH control | >99.5% ee | Industrial scale | Produces esters for antibiotic synthesis |

Practical Considerations in Preparation

- Solvent Systems: Mixtures of water with organic solvents such as methanol, ethanol, acetone, or acetic acid are commonly used to optimize solubility and crystallization behavior.

- Temperature Control: Precise temperature control during dissolution, cooling, and crystallization steps is critical to achieve high enantiomeric purity and yield.

- Seed Crystals: Use of enantiomerically pure seed crystals is essential to direct selective crystallization in resolution processes.

- pH Control: Maintaining appropriate pH during esterification and crystallization steps ensures product stability and purity.

- Avoidance of Racemization: The compound is prone to racemization under basic conditions; thus, reaction conditions must be carefully controlled to preserve stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-4-Carboxy-3-hydroxyphenylglycine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.

Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, where other functional groups replace the existing ones.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(R)-4-Carboxy-3-hydroxyphenylglycine has the molecular formula . It features a carboxylic acid group and a hydroxyl group on the aromatic ring, which contribute to its unique biological interactions. The compound is known to undergo racemization under basic conditions, affecting its biological activity and stability.

Modulation of Glutamate Receptors

One of the primary applications of this compound is its interaction with metabotropic glutamate receptors (mGluRs). Research indicates that it can act as both an agonist and antagonist depending on the receptor subtype:

- Agonist Activity : It has been shown to activate certain mGluR subtypes, which play critical roles in synaptic transmission and plasticity within the central nervous system .

- Antagonist Activity : Conversely, it can inhibit glutamate-induced responses in specific contexts, acting as a competitive antagonist at mGluR1 .

Therapeutic Potential

The pharmacological profiles of this compound suggest potential therapeutic applications:

- Neuropharmacology : Given its modulation of glutamate receptors, it may be beneficial in treating neurological disorders characterized by glutamatergic dysregulation, such as schizophrenia and depression .

- Antidiabetic Properties : Preliminary studies have indicated that derivatives of this compound may exhibit antidiabetic effects through mechanisms involving enzyme inhibition related to glucose metabolism .

Case Studies

Research has demonstrated the efficacy of this compound in various experimental settings:

- In vitro Studies : In experiments using baby hamster kidney cells expressing mGluR1, this compound was shown to inhibit glutamate-stimulated phosphoinositide hydrolysis in a dose-dependent manner, confirming its role as a competitive antagonist .

- In vivo Studies : The compound's derivatives have been evaluated for their antidiabetic properties, showing promising results in reducing blood glucose levels compared to standard treatments like acarbose .

Mechanism of Action

The mechanism of action of ®-4-Carboxy-3-hydroxyphenylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of Selected Phenylglycine Derivatives

Structure-Activity Relationships (SAR)

Substituent Position and Receptor Selectivity

- Carboxyl Group at Position 4 : Compounds with a carboxyl group at position 4 (e.g., (S)-4C3HPG, (S)-4CPG) exhibit antagonism at group I mGluRs. The addition of a hydroxyl group at position 3 ((S)-4C3HPG) introduces agonist activity at group II mGluRs, which is absent in (S)-4CPG .

- Hydroxyl Group at Position 3 : The 3-hydroxyl group in (S)-4C3HPG enhances affinity for mGlu2/3, enabling dual activity (Group I antagonist/Group II agonist). This contrasts with (RS)-3C4HPG (carboxyl at 3, hydroxyl at 4), which shows weaker mGlu2 agonism .

- Stereochemistry : The (S)-enantiomer of 4C3HPG is pharmacologically active, while the (R)-enantiomer’s effects remain underexplored. For example, (R)-3-carboxy-4-hydroxyphenylglycine shows negligible activity compared to its (S)-form .

Functional Outcomes

Table 2: Functional Potency of Key Compounds

| Compound | mGlu1 Antagonism (IC₅₀) | mGlu2 Agonism (EC₅₀) | mGlu5 Antagonism (IC₅₀) |

|---|---|---|---|

| (S)-4C3HPG | 10 µM | 30 µM | >100 µM |

| (S)-4CPG | 50 µM | Inactive | Inactive |

| (RS)-3C4HPG | 20 µM | 100 µM | Inactive |

Therapeutic Implications

- Anticonvulsant Effects : (S)-4C3HPG protects against audiogenic seizures in DBA/2 mice via mGlu2 activation and mGlu1 inhibition .

- Neuropsychiatric Applications : (S)-4C3HPG’s anxiolytic-like effects in animal models are attributed to mGlu2/3 agonism, though its dual activity complicates therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.